Vincristine N-Oxide
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Overview
Description
Vincristine N-Oxide is a derivative of Vincristine, a chemotherapy medication used to treat various types of cancer . It is also known as 22-Oxo-vincaleukoblastine 6’-Oxide . The molecular formula of this compound is C46 H56 N4 O11 and it has a molecular weight of 840.96 .
Synthesis Analysis
The synthesis of Vincristine and its derivatives involves complex processes. A detailed study on the total synthesis of vinblastine, vincristine, and related natural products provides insights into the coupling of catharanthine with vindoline to provide vinblastine . The synthesis involves an Fe (III)-promoted coupling reaction initiated by the generation of a presumed catharanthine radical cation .Mechanism of Action
Safety and Hazards
Vincristine, the parent compound of Vincristine N-Oxide, is known to have several safety concerns. It is fatal if swallowed and harmful in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It is also suspected of causing genetic defects and damaging fertility or the unborn child .
Future Directions
Research is ongoing to improve the effectiveness of Vincristine and its derivatives. One area of focus is the development of nanotechnological drug delivery systems to improve the pharmacokinetic profile and tumor-specific targeting of Vincristine . Another future direction is the exploration of endophytes to produce beneficial secondary metabolites required for the biosynthesis of vinca alkaloids .
Properties
IUPAC Name |
methyl (1R,9R,10S,11S,12R,19R)-11-acetyloxy-12-ethyl-4-[(1S,13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H56N4O11/c1-7-42(55)22-28-23-45(40(53)59-5,36-30(14-19-50(57,24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)58-4)49(26-51)38-44(31)16-18-48-17-11-15-43(8-2,37(44)48)39(61-27(3)52)46(38,56)41(54)60-6/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3/t28-,37+,38-,39+,42+,43-,44-,45+,46+,50+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXAXRWGUNEVQR-PQWPLOBDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CC[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CC[N@+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H56N4O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858566 |
Source
|
Record name | PUBCHEM_71752950 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
841.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947527-73-3 |
Source
|
Record name | PUBCHEM_71752950 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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